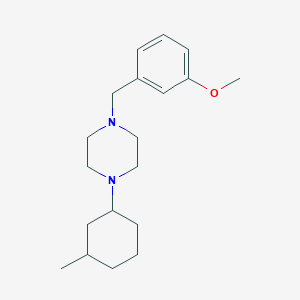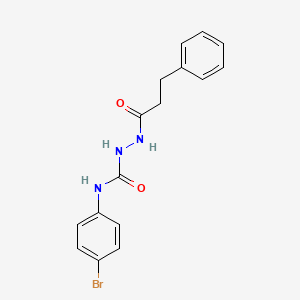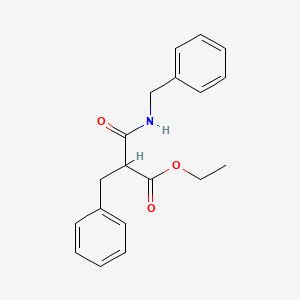![molecular formula C14H11NO3S B5121389 2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
2-methylbenzo[h]quinoline-10-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbenzo[h]quinoline-10-sulfonic acid (MBQSA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBQSA is a sulfonic acid derivative of benzo[h]quinoline, which is a heterocyclic aromatic compound. The unique chemical structure of MBQSA makes it a promising candidate for use in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 2-methylbenzo[h]quinoline-10-sulfonic acid is not fully understood, but it is believed to exert its biological activity through various pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-methylbenzo[h]quinoline-10-sulfonic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain viruses. 2-methylbenzo[h]quinoline-10-sulfonic acid has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methylbenzo[h]quinoline-10-sulfonic acid has several advantages as a lead compound for drug discovery. It exhibits a wide range of biological activities, making it a promising candidate for the development of drugs for the treatment of various diseases. Additionally, its unique chemical structure makes it a good starting point for the development of new drugs with improved efficacy and safety profiles. However, there are also some limitations associated with the use of 2-methylbenzo[h]quinoline-10-sulfonic acid in lab experiments. Its synthesis requires careful handling of the reactants, and the compound may exhibit toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-methylbenzo[h]quinoline-10-sulfonic acid. One area of research is the development of new drugs based on the chemical structure of 2-methylbenzo[h]quinoline-10-sulfonic acid. Another area of research is the elucidation of the mechanism of action of 2-methylbenzo[h]quinoline-10-sulfonic acid, which may lead to the development of more effective drugs. Additionally, there is a need for further studies on the safety and toxicity of 2-methylbenzo[h]quinoline-10-sulfonic acid, particularly in vivo. Overall, 2-methylbenzo[h]quinoline-10-sulfonic acid is a promising lead compound for drug discovery, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
2-methylbenzo[h]quinoline-10-sulfonic acid can be synthesized through various methods, including the reaction of 2-methylbenzo[h]quinoline with sulfuric acid, or the reaction of 2-methylbenzo[h]quinoline with oleum. The synthesis of 2-methylbenzo[h]quinoline-10-sulfonic acid requires careful handling of the reactants and the use of appropriate safety measures due to the potential hazards associated with the reaction.
Applications De Recherche Scientifique
2-methylbenzo[h]quinoline-10-sulfonic acid has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties. 2-methylbenzo[h]quinoline-10-sulfonic acid has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammation.
Propriétés
IUPAC Name |
2-methylbenzo[h]quinoline-10-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-9-5-6-11-8-7-10-3-2-4-12(19(16,17)18)13(10)14(11)15-9/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKOKHWXQRNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2C(=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[h]quinoline-10-sulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)


![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)